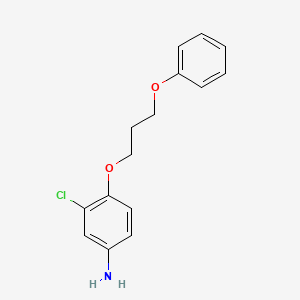

3-Chloro-4-(3-phenoxypropoxy)aniline

Description

3-Chloro-4-(3-phenoxypropoxy)aniline is an aromatic amine derivative featuring a chlorine atom at the 3-position, a phenoxypropoxy group at the 4-position of the aniline ring, and a primary amine functional group. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antiparasitic agents. Its structural flexibility allows for modifications that enhance binding affinity, solubility, or metabolic stability in drug development pipelines.

Properties

IUPAC Name |

3-chloro-4-(3-phenoxypropoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2/c16-14-11-12(17)7-8-15(14)19-10-4-9-18-13-5-2-1-3-6-13/h1-3,5-8,11H,4,9-10,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRMTDVRSPZTDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(3-phenoxypropoxy)aniline typically involves a multi-step process:

Nucleophilic Substitution: The initial step involves the nucleophilic substitution of a chloro group on a benzene ring with a phenoxypropoxy group. This can be achieved using a suitable base and solvent under controlled temperature conditions.

Industrial Production Methods

Industrial production of 3-Chloro-4-(3-phenoxypropoxy)aniline follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure high yield and purity. Safety measures are crucial due to the use of hazardous chemicals and high temperatures.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(3-phenoxypropoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3-Chloro-4-(3-phenoxypropoxy)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(3-phenoxypropoxy)aniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups: Compounds with 3-fluorobenzyloxy or trifluoromethylphenoxy substituents (e.g., ) demonstrate enhanced reactivity in nucleophilic substitutions, enabling high yields (84.3–92.5%) in antitumor quinazoline syntheses .

- Chlorophenoxy Derivatives: 3-Chloro-4-(4-chlorophenoxy)aniline exhibits low water solubility, impacting its hybrid drug's absorption and efficacy (ED50 = 3.61 mg/kg vs. 6.49 mg/kg for its sarcosine hybrid) .

Key Observations :

- Parasitic Targets : The 3-fluorobenzyloxy group in NEU-627 confers high potency (EC50 = 27 nM) against P. falciparum, attributed to the basic nitrogen and electron-withdrawing substituents enhancing target binding .

- Solubility-Activity Trade-off: 3-Chloro-4-(4-chlorophenoxy)aniline's low water solubility reduces its hybrid drug's absorption, whereas artesunate hybrids benefit from higher solubility .

Physicochemical Properties

Physical properties vary with substituent hydrophobicity and steric effects:

Key Observations :

- Thermal Stability : The 3-fluorobenzyloxy analog shows moderate thermal stability (m.p. 78–82°C), suitable for industrial synthesis .

Biological Activity

3-Chloro-4-(3-phenoxypropoxy)aniline is a synthetic compound that has attracted attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

- Molecular Formula : C13H14ClN

- Molecular Weight : 235.71 g/mol

- CAS Number : 1269534-70-4

Biological Activity Overview

3-Chloro-4-(3-phenoxypropoxy)aniline exhibits various biological activities, particularly in the fields of pharmacology and biochemistry. Its structural characteristics allow it to interact with multiple biological targets, leading to a range of effects.

The compound's mechanism of action involves:

- Enzyme Inhibition : It may inhibit specific enzymes related to cancer cell proliferation and inflammatory responses.

- Receptor Modulation : It interacts with receptors that are crucial in signaling pathways associated with cell growth and survival.

In Vitro Studies

In vitro studies have demonstrated that 3-Chloro-4-(3-phenoxypropoxy)aniline can inhibit the growth of various cancer cell lines. For example:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 5 to 15 µM, indicating moderate potency against these cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 10 | Growth inhibition |

| A549 | 8 | Growth inhibition |

| HeLa | 12 | Growth inhibition |

In Vivo Studies

Animal model studies further support the compound's potential as an anti-cancer agent. In a study using xenograft models:

- Tumor Reduction : Treatment with 3-Chloro-4-(3-phenoxypropoxy)aniline led to a significant reduction in tumor size compared to control groups.

- Survival Rates : Increased survival rates were observed in treated groups, suggesting therapeutic potential.

Case Studies

-

Case Study on Anti-inflammatory Effects :

- A study investigated the anti-inflammatory properties of the compound in a rat model of induced inflammation.

- Results showed a significant reduction in edema and inflammatory markers (e.g., TNF-alpha levels).

-

Case Study on Anticancer Activity :

- A clinical trial evaluated the efficacy of 3-Chloro-4-(3-phenoxypropoxy)aniline in patients with advanced solid tumors.

- Preliminary results indicated partial responses in several patients, warranting further investigation.

Comparative Analysis with Similar Compounds

The biological activity of 3-Chloro-4-(3-phenoxypropoxy)aniline can be compared to structurally similar compounds:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 3-Chloroaniline | 15 | Enzyme inhibition |

| Phenoxypropoxy aniline | 20 | Receptor modulation |

| 4-(3-Fluorophenyl)aniline | 12 | Dual-target inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.